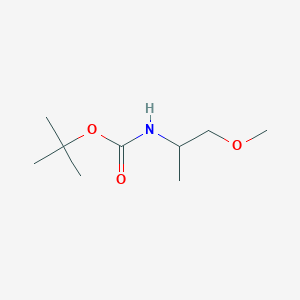
叔丁基N-(1-甲氧基丙-2-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research. This compound is a carbamate derivative and is often utilized as a protecting group in organic synthesis.
科学研究应用
Tert-Butyl (1-methoxypropan-2-yl)carbamate has a wide range of scientific research applications:
Biology: In biological research, it is used to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
作用机制
Target of Action
Tert-Butyl N-(1-methoxypropan-2-yl)carbamate, also known as tert-Butyl (1-methoxypropan-2-yl)carbamate, is a complex organic compound. Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This suggests that tert-Butyl N-(1-methoxypropan-2-yl)carbamate may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may influence neuronal signaling pathways .
Result of Action
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may have effects on neuronal function .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-(1-methoxypropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as distillation and advanced purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Tert-Butyl (1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines and alcohols .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the methoxypropan-2-yl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure, making it more rigid.
tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate: Similar but has a hydroxyl group instead of a methoxy group.
Uniqueness
Tert-Butyl (1-methoxypropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and electronic effects that make it an effective protecting group in organic synthesis. Its methoxypropan-2-yl group adds additional functionality, making it versatile for various applications .
属性
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571542 |
Source


|
| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194156-54-2 |
Source


|
| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
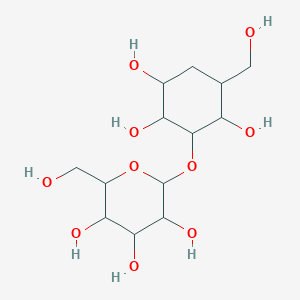
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)
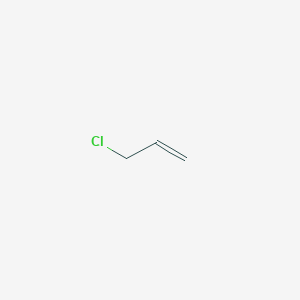
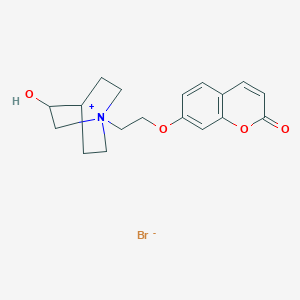



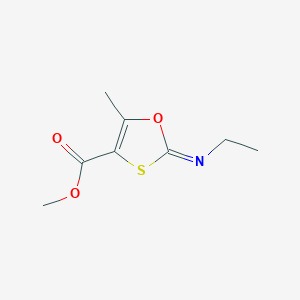

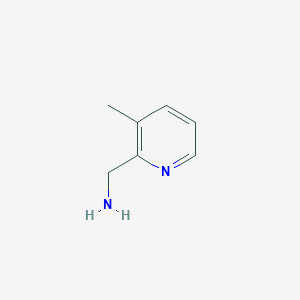
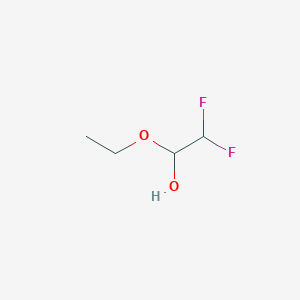
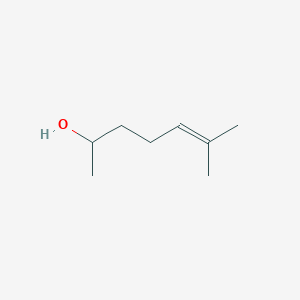
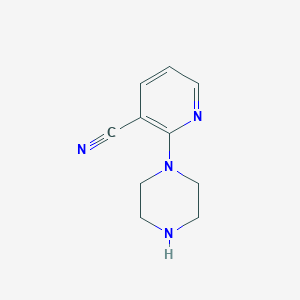
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
